![molecular formula C9H10N2O4 B1380900 Glycine, N-(4-amino-2-hydroxybenzoyl)- CAS No. 7414-98-4](/img/structure/B1380900.png)
Glycine, N-(4-amino-2-hydroxybenzoyl)-
Overview
Description
“Glycine, N-(4-amino-2-hydroxybenzoyl)-” is a compound with the molecular formula C9H10N2O4 . It is also known as “n-(2-Hydroxybenzyl)-glycine” and is a derivative of glycine, the simplest amino acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, conjugates of hydroxy- and acetoxybenzoic acids with dipeptides based on 4-aminobutanoic acid and glycine were synthesized through hydroxy (acetoxy)benzoyl chlorides and 4-[hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products .Molecular Structure Analysis
The molecular structure of “Glycine, N-(4-amino-2-hydroxybenzoyl)-” can be represented by the InChI string:InChI=1S/C9H9NO4/c11-7-4-2-1-3-6 (7)9 (14)10-5-8 (12)13/h1-4,11H,5H2, (H,10,14) (H,12,13)
. Chemical Reactions Analysis
While specific chemical reactions involving “Glycine, N-(4-amino-2-hydroxybenzoyl)-” are not detailed in the search results, it’s worth noting that glycine, the parent compound, plays a significant role in various metabolic functions and neurological functions .Physical And Chemical Properties Analysis
“Glycine, N-(4-amino-2-hydroxybenzoyl)-” has a molecular weight of 195.1721 . Glycine, the parent compound, is highly soluble in water and is a polar molecule. It appears as a colourless crystalline solid having a sweet taste .Scientific Research Applications
Anti-Inflammatory Effects
Glycine has been found to have anti-inflammatory effects. It can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects . It has been shown to decrease pro-inflammatory cytokines and the concentration of free fatty acids, improve the insulin response, and mediate other changes .
Modulation of Nuclear Factor Kappa B (NF-κB)
Glycine exerts its anti-inflammatory effects through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . This modulation is important in avoiding the development of chronic inflammation .
Absorption Enhancer
Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC) technology has been used to enhance the absorption of semaglutide, a glucagon-like peptide 1 receptor agonist, and protect it from degradation by gastric enzymes when administered orally . This technology has led to the approval of the first oral glucagon-like peptide 1 receptor agonist for the treatment of type 2 diabetes .
Bioavailability Facilitator
SNAC technology, once coformulated with oral semaglutide, facilitates increased absorption and bioavailability . This has been found to have no appreciable effects on half-life, efficacy, or safety compared with the subcutaneous formulation of semaglutide .
UV Filter
The compound has been used in the synthesis of the UV filter hexyl 2-(4-diethylamino-2-hydroxybenzoyl) benzoate (DHHB) and its chlorinated by-products . These compounds are used to protect humans from the harmful effects of the sun .
Ecotoxicity Studies
The compound and its chlorinated by-products have been used in studies investigating their transformation behavior and toxicity changes during chlorination disinfection treatment . These studies are important for understanding the safety of sunscreen components and their transformation products during their use .
Mechanism of Action
Mode of Action
It is known that glycine, a component of this compound, is a major inhibitory neurotransmitter as well as a co-agonist of glutamate at excitatory nmda receptors .
Biochemical Pathways
It is known that glycine, a component of this compound, plays a pivotal role in the central nervous system (cns), and its interactions with other neurotransmitters have been the subject of various studies .
Result of Action
Early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .
properties
IUPAC Name |
2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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